1,3-Pyrrolidinedicarboxylic acid, 4-(cyclohexylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-
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Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 4-(cyclohexylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring substituted with cyclohexylmethyl and tert-butyl ester groups
Preparation Methods
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(cyclohexylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- involves several steps. One common synthetic route includes the protection of the pyrrolidine nitrogen, followed by the introduction of the cyclohexylmethyl group through alkylation. The tert-butyl ester group is then introduced via esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1,3-Pyrrolidinedicarboxylic acid, 4-(cyclohexylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 4-(cyclohexylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-(cyclohexylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,3-Pyrrolidinedicarboxylic acid, 4-(cyclohexylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- can be compared with similar compounds such as:
1,3-Pyrrolidinedicarboxylic acid, 4-(hydroxymethyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-: This compound has a hydroxymethyl group instead of a cyclohexylmethyl group, leading to different chemical properties and reactivity.
1,3-Pyrrolidinedicarboxylic acid, 4-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (3R,4R)-: This compound lacks the methyl group on the cyclohexyl ring, which may affect its steric and electronic properties.
Properties
Molecular Formula |
C17H28NO4- |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
(3R,4R)-4-(cyclohexylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)/p-1/t13-,14-/m0/s1 |
InChI Key |
LCYWEDOOYXRWOE-KBPBESRZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])CC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])CC2CCCCC2 |
Origin of Product |
United States |
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